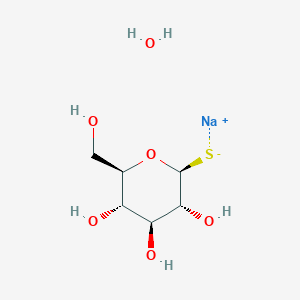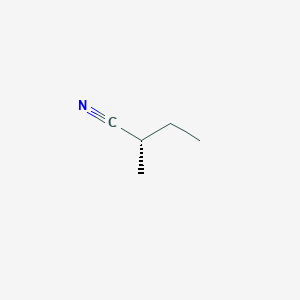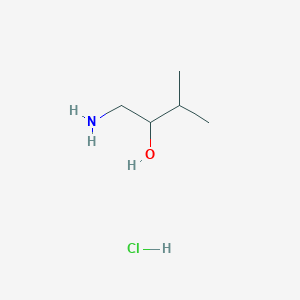
Beta-D-thioglucose sodium salt hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-thioglucose sodium salt hydrate is a chemical compound with the CAS Number 255818-98-5 . It is used in research and to treat rheumatoid arthritis . The biological mechanism is unknown . It is often used as a carrier molecule for cell uptake of markers, polymers, and nanoparticles, and potentially useful synthetic reagent .
Molecular Structure Analysis
The molecular formula of this compound is C6H13NaO6S . Its molecular weight is 236.22 g/mol . The compound is a solid under normal conditions .Physical And Chemical Properties Analysis
This compound is a solid under normal conditions . It has a molecular weight of 236.22 g/mol . The compound has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 7 . Its topological polar surface area is 92.2 Ų .Applications De Recherche Scientifique
Battery Technology and Energy Storage
One significant area of application for Beta-D-thioglucose sodium salt hydrate and related compounds is in the development of sodium and sodium-ion batteries. These batteries are considered for high-energy storage solutions due to the high Na+ ion conductivity in β-Al2O3. This conductivity has paved the way for the use of sodium/sulfur and sodium/NiCl2 batteries in load leveling and electrical vehicles. Research in this area aims to address the need for renewable energy storage solutions by exploring materials that satisfy criteria such as lifetime, power, price, and material availability, with sodium ion batteries being a promising candidate (Delmas, 2018).
Material Science and Chemical Engineering
In material science, the study of salt hydrates, including those related to this compound, has focused on their use as phase change materials for thermal energy storage. Enhancements in the stability and thermal conductivity of salt hydrates are critical for their application in energy systems. Research in this field reviews various techniques to mitigate phase separation and improve thermal conductivity, addressing challenges such as poor cycling stability, large supercooling, and low thermal conductivity. These studies are essential for the development of more efficient and sustainable energy storage systems (Kumar et al., 2019).
Crystal Structure and Kinetics
Investigations into the crystal structures of alkali metal salts of thioglucose have provided insights into the coordination behavior of these compounds. For instance, the crystal structure of potassium 1-thio-β-D-glucoside monohydrate showcases how thioglucoside anions coordinate to potassium ions, forming a three-dimensional polymeric structure. This research offers a deeper understanding of the molecular interactions and structural properties of these compounds, which could have implications for their use in various applications, including as hydrate promoters or inhibitors in gas hydrate formation (Yoshinari, Kitani, & Konno, 2012).
Mécanisme D'action
Target of Action
Beta-D-thioglucose sodium salt hydrate, also known as 1-Thio-beta-D-glucose sodium salt hydrate, is a derivative of glucose .
Mode of Action
This compound forms a hydrophilic self-assembled monolayer with metal, stabilizes the lipid bilayer, and protects proteins from denaturation . It is often used as a carrier molecule for cell uptake of markers, polymers, and nanoparticles .
Result of Action
It is known that the compound can stabilize the lipid bilayer and protect proteins from denaturation .
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .
Propriétés
IUPAC Name |
sodium;(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5S.Na.H2O/c7-1-2-3(8)4(9)5(10)6(12)11-2;;/h2-10,12H,1H2;;1H2/q;+1;/p-1/t2-,3-,4+,5-,6+;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVTYEYRNBRYMM-UZUGEDCSSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)[S-])O)O)O)O.O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)[S-])O)O)O)O.O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NaO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3119762.png)

![N-Cyclohexylcyclohexanamine;3-(ethyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/no-structure.png)
![3-(4-Bromo-3-[1,3]dioxolan-2-YL-benzyl)-2-butyl-1,3-diaza-spiro[4.4]non-1-EN-4-one](/img/structure/B3119794.png)
![Pentanoic acid, 3-[[(2S)-2-[[2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxoacetyl]amino]-1-oxopropyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B3119795.png)



![Pyridinium, 1-methyl-4-[(1E)-2-(4-nitrophenyl)ethenyl]-, iodide](/img/structure/B3119825.png)


![3a,8a-Dimethyl-3,3a,8,8a-tetrahydro-2h-furo-[2,3-b]indole](/img/structure/B3119840.png)
![N-(4-fluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B3119843.png)
